5-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Description
Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-(methylthio)-2-phenyl- is a heterocyclic compound that belongs to the class of oxazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxazole and pyrimidine rings in its structure contributes to its unique chemical properties and reactivity.
Properties
CAS No. |
918147-53-2 |
|---|---|
Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
5-methylsulfanyl-2-phenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H9N3O2S/c1-18-12-14-9-8(10(16)15-12)17-11(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15,16) |
InChI Key |
RXIGVJXGESTJMM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-(methylthio)-2-phenyl- can be achieved through various synthetic routes. One common method involves the sequential three-component reaction of oxazolyliminophosphorane, isocyanates, and amines. This reaction typically proceeds in the presence of a catalytic amount of sodium ethoxide (EtONa) and yields the desired product in good overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-(methylthio)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-(methylthio)-2-phenyl- involves its interaction with specific molecular targets. For instance, as an FGFR1 inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives: Known for their FGFR1 inhibition and anticancer activities.
Pyrazolo[1,5-a]pyrimidine derivatives: Studied for their serotonin receptor antagonism and potential neurotropic activities.
Uniqueness
Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-(methylthio)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylthio and phenyl groups enhances its potential as a versatile scaffold for drug development.
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